Trimipramine N-oxide
Overview
Description
Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine . It inhibits the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), dopamine (hDAT) and the human organic cation transporters (hOCT1 and hOCT2) with IC50s of 11.7, 3.59, 9.4, 9.35 and 27.4 nM, respectively .
Synthesis Analysis
Trimipramine N-oxide is formed via N-oxidation of trimipramine by the cytochrome P450 (CYP) isoforms CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 .Molecular Structure Analysis
The molecular formula of Trimipramine N-oxide is C20H26N2O . The average mass is 310.433 Da and the monoisotopic mass is 310.204498 Da .Chemical Reactions Analysis
Trimipramine N-oxide inhibits the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), dopamine (hDAT) and the human organic cation transporters (hOCT1 and hOCT2) with IC50s of 11.7, 3.59, 9.4, 9.35 and 27.4 nM, respectively .Physical And Chemical Properties Analysis
The molecular weight of Trimipramine N-oxide is 310.43 . The molecular formula is C20H26N2O .Scientific Research Applications
1. Application in Psychopharmacology
- Summary of Application: Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine. It has been studied for its interactions with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .
- Methods of Application: The study used HEK293 cells heterologously expressing the abovementioned transporters to determine the inhibition of [3H]MPP+ uptake by trimipramine and its main metabolites .
- Results: At concentrations up to 30 μM, all transporters, except hOCT3, were inhibited by all examined substances. With IC50 values between 2 and 10 μM, trimipramine inhibited hSERT, hNAT, hOCT1, and hOCT2, whereas clearly higher concentrations were needed for half-maximal inhibition of hDAT .
2. Application in Environmental Science
- Summary of Application: Trimipramine N-oxide has been studied for its photodegradation in the presence of UV light, sulfite, and ZnO .
- Methods of Application: The study examined UV/Sulfite/ZnO (USZ) in reactor convectional (without baffles) and baffled photocatalytic reactors (BPCR) to photo-degrade trimipramine .
- Results: The ideal conditions were 2:1:100 Sulfite/ZnO/TRI molar ratio, pH 7, and 30 min of reaction time for 97.4% TRI degradation .
3. Application in Neuropharmacology
- Summary of Application: Trimipramine N-oxide has been studied for its interactions with human dopamine transporters (hDAT), which are expressed in the brain and are known to be involved in the uptake of dopamine .
- Methods of Application: The study used HEK293 cells heterologously expressing hDAT to determine the inhibition of [3H]MPP+ uptake by trimipramine and its main metabolites .
- Results: With IC50 values of 9.40 μM, trimipramine N-oxide inhibited hDAT, whereas clearly higher concentrations were needed for half-maximal inhibition .
4. Application in Treatment of Depression
- Summary of Application: Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine, which is used in the treatment of depression .
- Methods of Application: Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) .
- Results: The antidepressant action of trimipramine is thought to be due to at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT .
5. Application in Psychiatry
- Summary of Application: Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine, which is used in the treatment of depression .
- Methods of Application: Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) .
- Results: The antidepressant action of trimipramine is thought to be due to at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT .
6. Application in Treatment of Anxiety
- Summary of Application: Trimipramine N-oxide has been studied for its use in the treatment of anxiety .
- Methods of Application: The mechanism of action is thought to be similar to that of other tricyclic antidepressants, which work by inhibiting the reuptake of certain neurotransmitters .
- Results: The drug is considered an effective anxiolytic, and can be used in the treatment of anxiety .
Safety And Hazards
properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPAPJVNIQNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891486 | |
Record name | Trimipramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimipramine N-oxide | |
CAS RN |
14171-70-1 | |
Record name | Trimipramine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMIPRAMINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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